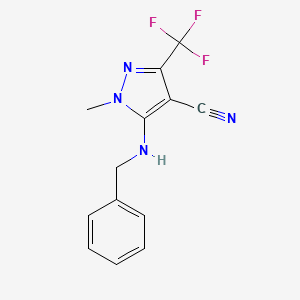
5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the bond lengths, bond angles, and the presence of functional groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The trifluoromethyl group is known for its high electronegativity and can influence the reactivity of the compound . The pyrazole ring can undergo reactions like electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of a trifluoromethyl group could increase the compound’s stability and lipophilicity . The pyrazole ring could contribute to the compound’s aromaticity and influence its chemical reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- A novel synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, including compounds structurally related to 5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, demonstrated potential antimicrobial properties. These compounds were characterized and evaluated for their effectiveness as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Anticancer Applications
- Derivatives of pyrazole-4-carbonitriles, closely related to the chemical , were synthesized and evaluated for their anticancer activity. Some of these compounds showed promising results against various human cancer cell lines, including melanoma, breast cancer, and leukemia. Molecular docking studies further confirmed the potential of these compounds as lead molecules for anticancer drugs (Nimbalkar et al., 2017).
Corrosion Inhibition
- Research on pyrazole-4-carbonitrile derivatives has also highlighted their utility in corrosion inhibition. These compounds, closely related to this compound, have been investigated for their effectiveness in preventing corrosion on various metal surfaces in acidic environments. Their potential in this field is significant due to their chemical stability and effectiveness in inhibiting corrosive processes (Yadav et al., 2016).
Green Chemistry Applications
- The synthesis of Schiff base scaffolds of pyrazole nuclei, including compounds similar to this compound, has been achieved using microwave-assisted methods. These methods are notable for their environmental friendliness, reduced solvent use, and efficiency, contributing to the field of green chemistry (Karati et al., 2022).
Safety and Hazards
Zukünftige Richtungen
The future directions in the research and development of this compound would depend on its applications. Trifluoromethyl-containing compounds are of significant interest in the pharmaceutical and agrochemical industries, and there is ongoing research into developing new synthetic methods and exploring new applications for these compounds .
Eigenschaften
IUPAC Name |
5-(benzylamino)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4/c1-20-12(18-8-9-5-3-2-4-6-9)10(7-17)11(19-20)13(14,15)16/h2-6,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEODIDEUTWVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)
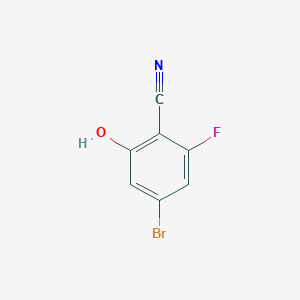
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708992.png)
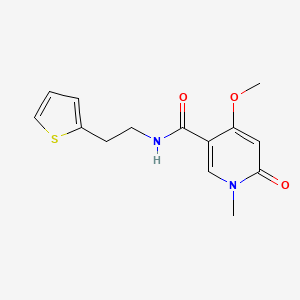
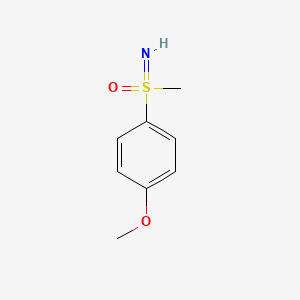
![N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2708996.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)
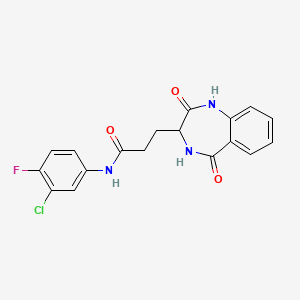
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2708999.png)
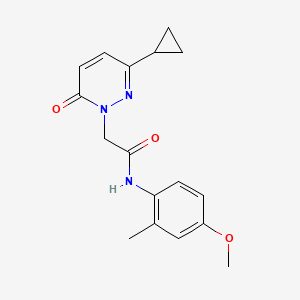
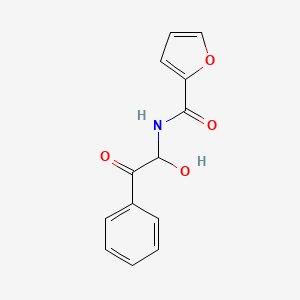
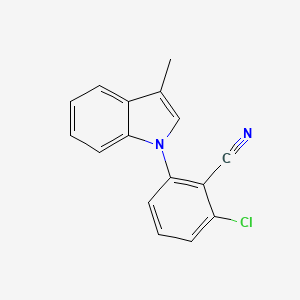
![4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2709007.png)
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709008.png)
